molecular formula C15H17N3 B1341546 {6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine CAS No. 954567-05-6

{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine

Cat. No. B1341546
CAS RN: 954567-05-6
M. Wt: 239.32 g/mol
InChI Key: IBLRITIODJQEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine” is a synthetic compound . It is also known as CP-55940. The molecular formula of this compound is C15H17N3.

Scientific Research Applications

1. Chemosensor Development

The compound has been utilized in developing chemosensors, specifically as a zinc ion sensor with high selectivity. It demonstrates a fluorescence enhancement and a remarkable red shift in aqueous solution, showing high specificity by not responding to other metals such as Cd2+ ion, indicating its potential in selective metal ion detection (Kim et al., 2013).

2. Heterocyclic Synthesis

It plays a role in the eco-friendly synthesis of functionalized heterocyclic compounds, particularly trans-dihydrofuro[3,2-c]-quinolin-4(2H)-ones. This process involves a green domino transformation generating multiple bonds and proceeds via generation of α,β-unsaturated diketone and ylide, Michael addition, and intramolecular cyclisation, highlighting its utility in green chemistry and heterocyclic synthesis (Indumathi et al., 2012).

3. Structural Analysis and Therapeutic Potential

Structural studies have shown that derivatives of this compound can form complexes with metals like copper(II), suggesting its potential in creating therapeutically active complexes. These complexes have been discussed in the context of ribonucleotide reductase inhibition, anticancer activity, and anti-inflammatory properties, indicating its importance in medicinal chemistry and drug design (Tamasi et al., 2005).

4. Kinase Inhibition

The compound has been part of novel series in the discovery of selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors show promise in cancer therapy, particularly when used in combination with DNA strand break-inducing agents, emphasizing its significance in the development of targeted cancer therapies (Degorce et al., 2016).

5. Ligand in Coordination Chemistry

This compound has been used in preparing Schiff bases, acting as ligands in coordination chemistry. These ligands have significant roles in forming complexes with metals and have been identified as important pharmacophores in various bioactive compounds, underlining its versatility and importance in the field of coordination chemistry and pharmacology (Adeleke et al., 2021).

properties

IUPAC Name

[6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c16-10-12-7-8-15(17-11-12)18-9-3-5-13-4-1-2-6-14(13)18/h1-2,4,6-8,11H,3,5,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLRITIODJQEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.